

The Alkaloid Pukateine: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: Pukateine

Cat. No.: B191868

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Introduction

Pukateine is a naturally occurring benzyloquinoline alkaloid predominantly found in the bark of the New Zealand tree *Laurelia novae-zelandiae*, commonly known as Pukatea.[1][2] Historically, extracts from the Pukatea tree have been used in traditional Māori medicine for their analgesic properties.[1] Modern scientific investigation has revealed that **Pukateine** possesses a range of pharmacological activities, primarily acting as a dopaminergic agent and an α 1-adrenoceptor antagonist, with additional antioxidant properties.[3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, spectroscopic data, isolation protocols, and key signaling pathways associated with **Pukateine**.

Chemical Structure and Identification

Pukateine is classified as an aporphine alkaloid. Its core structure consists of a tetracyclic dibenzo[de,g]quinoline ring system. The IUPAC name for **Pukateine** is (7aR)-7-methyl-6,7,7a,8-tetrahydro-5H-benzo[g]benzodioxolo[6,5,4-de]quinolin-12-ol. The molecule possesses a key stereocenter at the 6a position (C-7a in the IUPAC nomenclature), which has been determined to be the (R)-configuration, a crucial feature for its biological activity. Other names include (R)-11-hydroxy-1,2-methylenedioxyaporphine.

Pukateine Chemical Structure

pukateine_img

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Caption: Chemical structure of **Pukateine**.

Physicochemical and Spectroscopic Data

The quantitative data for **Pukateine** are summarized below, providing key identifiers and properties for laboratory use.

Table 1: Physicochemical Properties of Pukateine

Property	Value	Reference(s)
Molecular Formula	C ₁₈ H ₁₇ NO ₃	
Molar Mass	295.33 g/mol	
CAS Number	81-67-4	
Appearance	Crystalline solid	
Melting Point	208-212 °C	
Optical Rotation [α] _D ²⁵	-240° (c = 0.097 in alcohol)	
Boiling Point	486.2 °C at 760 mmHg	
Density	1.352 g/cm ³	
Solubility	Practically insoluble in water. Soluble in alcohol, ether, chloroform, pyridine. Slightly soluble in petroleum ether.	

Table 2: Spectroscopic Data for Pukateine

Spectroscopic Technique	Key Data	Reference(s)
^1H NMR	δ 6.02 ppm (singlet, methylenedioxy group), δ 3.85 ppm (doublet, C-11 hydroxyl proton)	
^{13}C NMR	Data not readily available in surveyed literature.	
High-Resolution Mass Spectrometry (HRMS)	Molecular ion peak $[\text{M}+\text{H}]^+$ at m/z 297.1365	

Experimental Protocols

Isolation and Purification of Pukateine from *Laurelia novae-zelandiae*

The following protocol is a representative methodology for the extraction and purification of **Pukateine** from its primary natural source.

1. Extraction:

- Air-dried and powdered bark of *Laurelia novae-zelandiae* is subjected to solvent extraction.
- A common method involves boiling the bark in 70-80% ethanol for 6-8 hours to solubilize the alkaloids. Methanol can also be used as the extraction solvent.
- The resulting ethanolic or methanolic extract is then filtered to remove solid plant material.
- The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude alkaloid mixture.

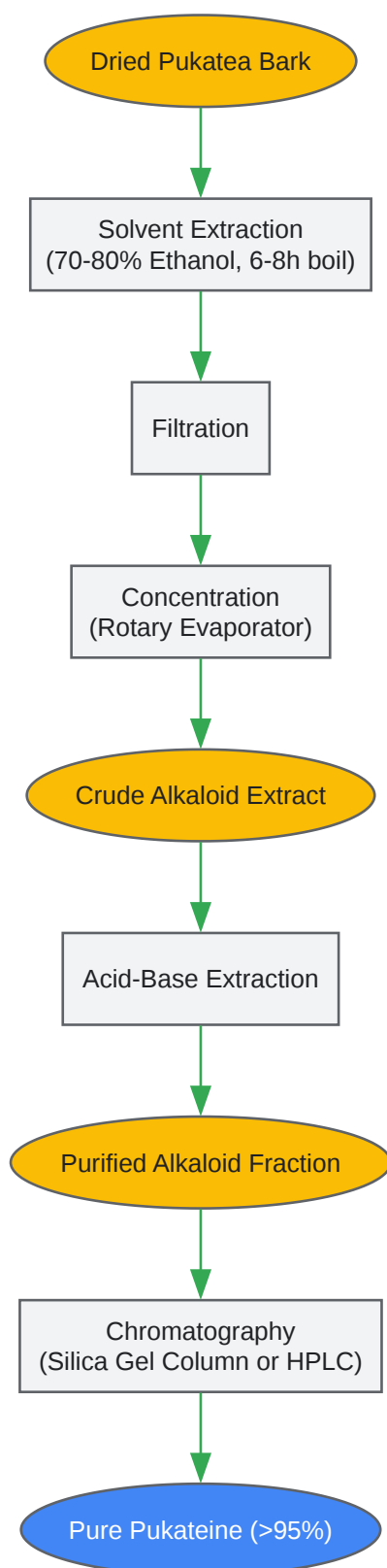
2. Acid-Base Extraction (Purification Step):

- The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic alkaloids, rendering them water-soluble.

- This acidic solution is then washed with an immiscible organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.
- The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH_4OH to pH 9-10). This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.
- The free-base alkaloids are then extracted from the alkaline aqueous solution using an organic solvent like chloroform.
- The organic layer is collected, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield a purified alkaloid fraction.

3. Chromatographic Purification:

- **Column Chromatography:** The purified alkaloid fraction is subjected to column chromatography using silica gel as the stationary phase. A gradient of ethyl acetate in hexane is a common mobile phase system. Fractions are collected and monitored by thin-layer chromatography (TLC) to isolate **Pukateine**, which can achieve purity levels of 92-95%.
- **High-Performance Liquid Chromatography (HPLC):** For higher purity, HPLC is employed. This technique offers greater resolution to separate **Pukateine** from other closely related alkaloids.
- **Supercritical Fluid Extraction (SFE):** An advanced technique using supercritical CO_2 with ethanol as a modifier has been used to achieve purities as high as 98%.



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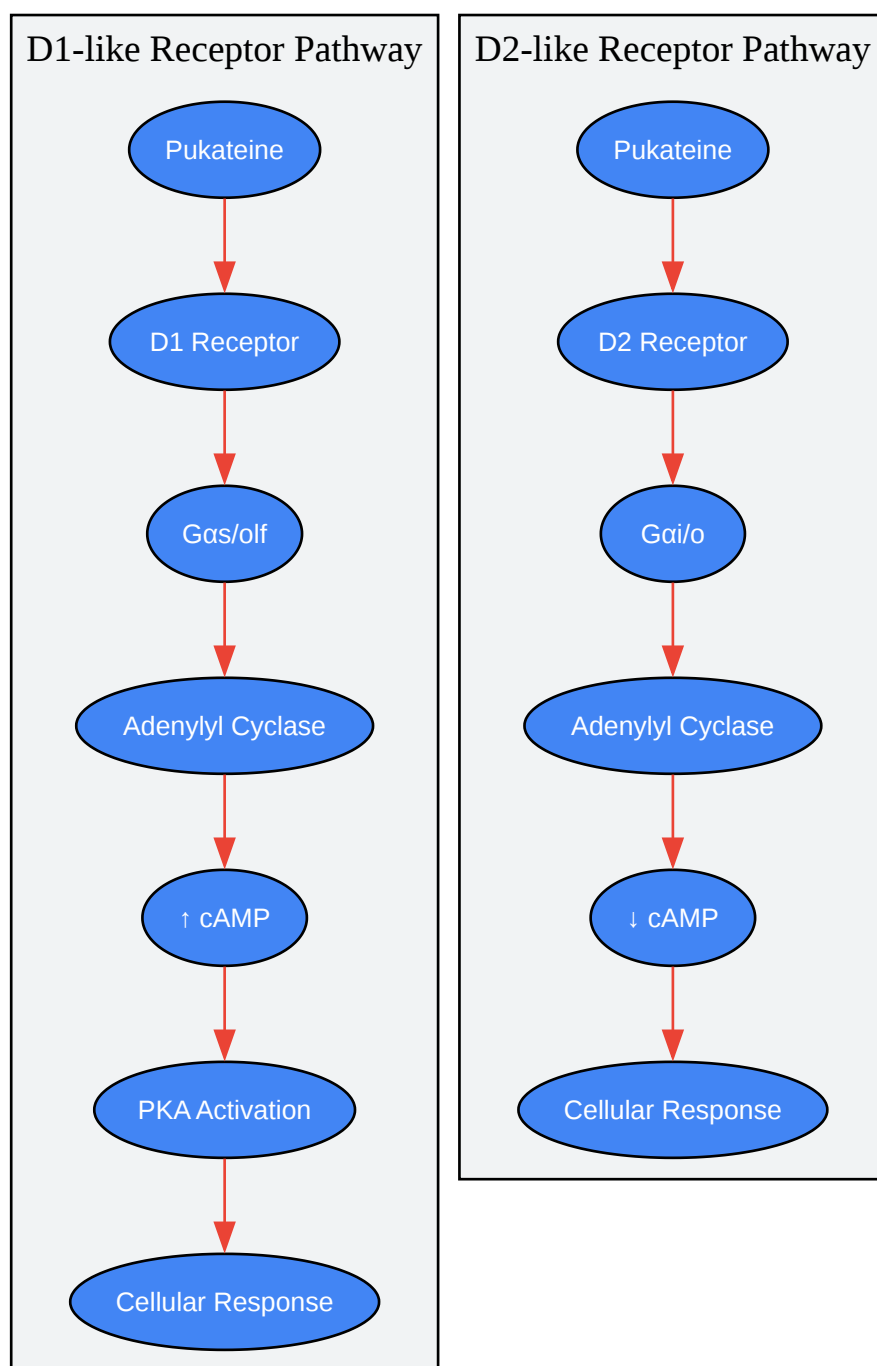
Caption: Workflow for the isolation and purification of **Pukateine**.

Biological Activity and Signaling Pathways

Pukateine's pharmacological profile is primarily defined by its interaction with dopaminergic and adrenergic systems.

Dopaminergic Activity

Pukateine demonstrates a significant affinity for both D1 and D2 dopamine receptors, with IC_{50} values in the submicromolar range (0.4 μ M for D1 and 0.6 μ M for D2). It acts as a dopamine agonist, which can lead to an increase in extracellular dopamine levels. The agonist-like interaction with D1 and D2 receptors is a key aspect of its mechanism of action. Dopamine D1-like receptors are typically coupled to $G_{\alpha s}/olf$ proteins, which activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). D2-like receptors are coupled to $G_{\alpha i/o}$ proteins, which inhibit adenylyl cyclase, thereby reducing cAMP levels.

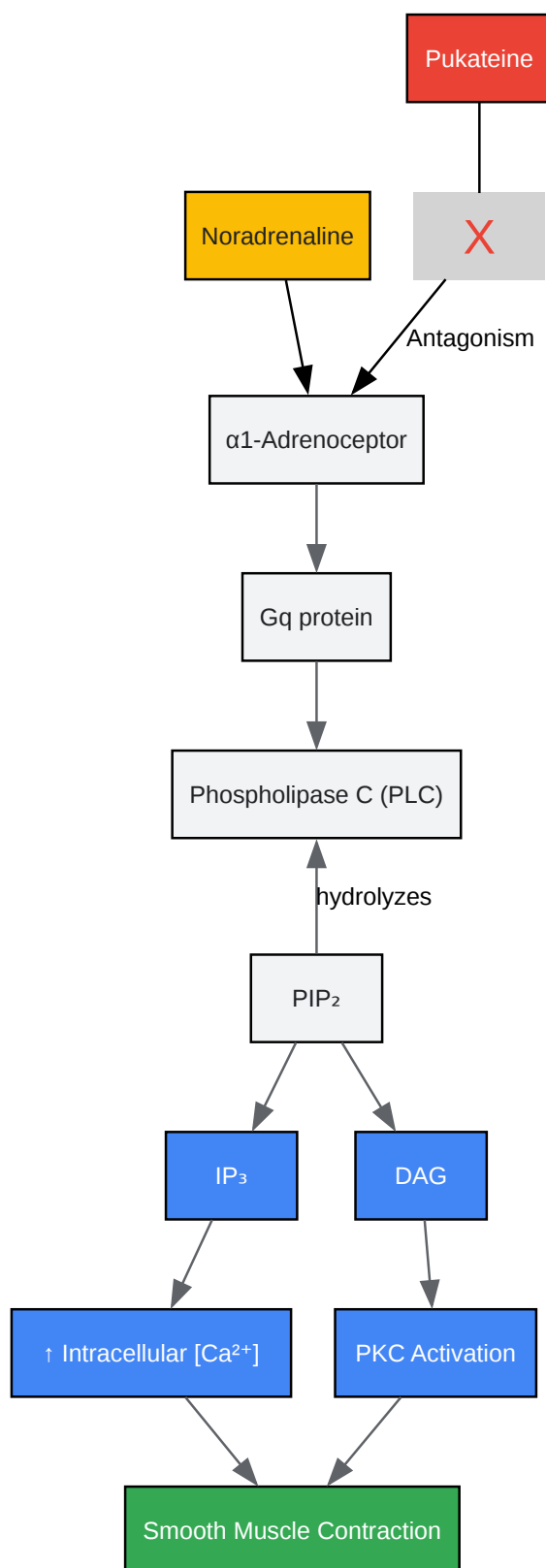


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Caption: **Pukateine**'s interaction with dopamine receptor signaling pathways.

α 1-Adrenoceptor Antagonism

Pukateine also functions as an antagonist at $\alpha 1$ -adrenoceptor subtypes, which contributes to its vasorelaxant effects. It inhibits noradrenaline-induced signaling. $\alpha 1$ -adrenoceptors are Gq-coupled receptors. Their activation by an agonist (like noradrenaline) stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, and DAG activates Protein Kinase C (PKC). As an antagonist, **Pukateine** blocks these downstream effects, leading to smooth muscle relaxation.



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Caption: **Pukateine**'s antagonism of the $\alpha 1$ -adrenoceptor signaling pathway.

Antioxidant Activity

In addition to its receptor-mediated activities, **Pukateine** is a potent antioxidant. It has been shown to inhibit basal lipid peroxidation in rat brain membrane preparations with an IC_{50} of 15 μ M. This neuroprotective property, combined with its ability to increase dopamine neurotransmission, suggests its potential as a lead compound for therapeutic strategies in conditions like Parkinson's disease.

Structure-Activity Relationship

The pharmacological activity of **Pukateine** is closely linked to specific structural features:

- **C-11 Hydroxyl Group:** The presence of a hydroxyl group at the C-11 position is considered important for its dopaminergic activities.
- **6aR Configuration:** The (R)-stereochemistry at the 6a position is essential for its agonistic activity at dopamine receptors within the aporphine alkaloid series.

These features are critical for its interaction with dopamine receptors and underscore the stereospecificity of its biological action.

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References

- 1. Pukateine|CAS 81-67-4|RUO [benchchem.com]
- 2. ^{13}C -NMR Data from Coumarins from Moraceae Family [scirp.org]
- 3. 1H and ^{13}C NMR spectral data of new saponins from Cordia piauhiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
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